5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with furan, methylsulfonyl, and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The furan, methylsulfonyl, and o-tolyl groups are introduced through substitution reactions. These reactions often require the use of appropriate halogenated precursors and catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenated precursors and catalysts such as palladium on carbon (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a fully saturated pyrazole derivative.
Scientific Research Applications
5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
Uniqueness
5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGDQLUACIXHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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